![molecular formula C11H16BrN3O2 B8708610 methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate](/img/structure/B8708610.png)
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate
Vue d'ensemble
Description
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of suitable precursors to form the pyrimidine ring.
Bromination: Introduction of the bromine atom at the 5-position of the pyrimidine ring.
Amination: Substitution of an amino group at the 2-position of the pyrimidine ring.
Esterification: Formation of the methyl ester group at the 4-methylpentanoate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can form complex biaryl compounds.
Applications De Recherche Scientifique
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The bromine and amino groups on the pyrimidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Bromo-5-methylpyridine
Uniqueness
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an amino group on the pyrimidine ring, along with the methyl ester group, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H16BrN3O2 |
|---|---|
Poids moléculaire |
302.17 g/mol |
Nom IUPAC |
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C11H16BrN3O2/c1-7(2)4-9(10(16)17-3)15-11-13-5-8(12)6-14-11/h5-7,9H,4H2,1-3H3,(H,13,14,15) |
Clé InChI |
QEUGQNXHXNBBBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)OC)NC1=NC=C(C=N1)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

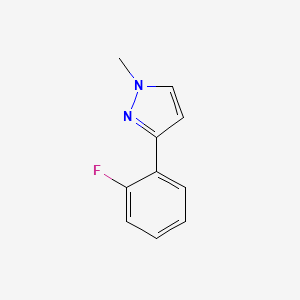
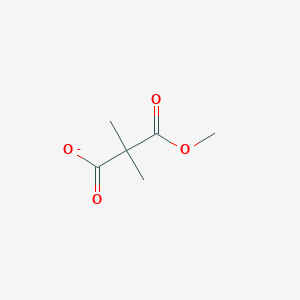
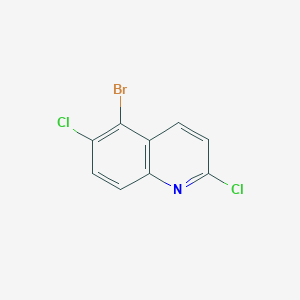

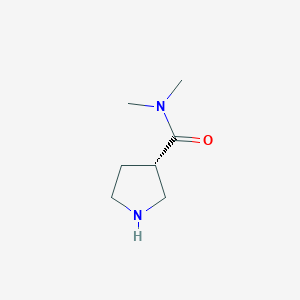
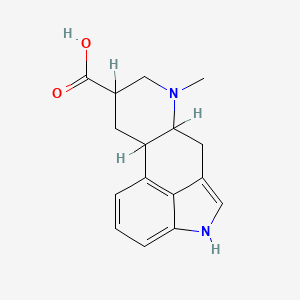
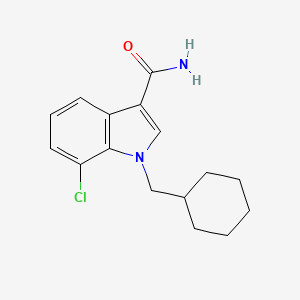
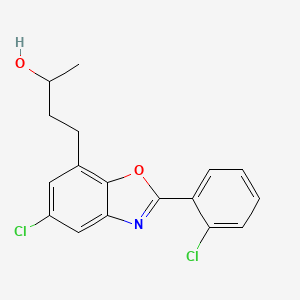
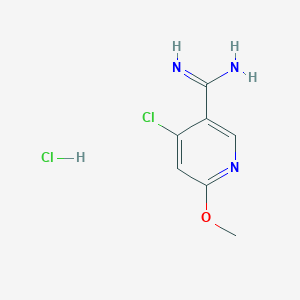

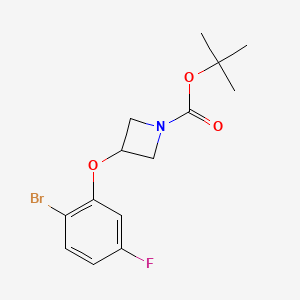
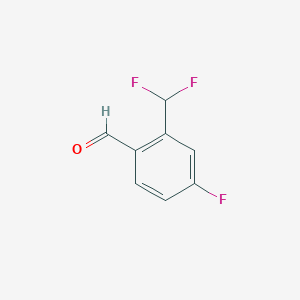
![tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8708631.png)
